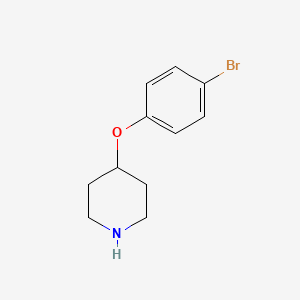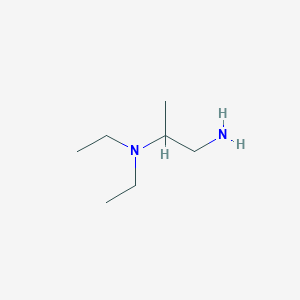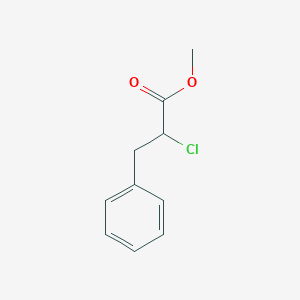
Methyl 2-chloro-3-phenylpropionate
Übersicht
Beschreibung
Methyl 2-chloro-3-phenylpropionate is a chemical compound with the molecular formula C10H11ClO2 . It has been used as the initiating/catalyst system during the atom transfer radical polymerization of N, N -dimethylacrylamide, N -isopropylacrylamide, and N -vinylpyrrolidone .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-3-phenylpropionate consists of a phenyl group (a ring of six carbon atoms) attached to a propionate group (a three-carbon chain) with a chlorine atom attached to the second carbon . The InChI code for this compound is 1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-chloro-3-phenylpropionate has a molecular weight of 198.64 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 198.0447573 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen
Ruthenium-Catalyzed Redox Transformation
Methyl 2-chloro-3-phenylpropionate is an intermediate product in the catalytic conversion of cinnamaldehyde to various compounds. A study demonstrated the use of ruthenium catalysts to convert cinnamaldehyde into methyl 3-phenylpropionate, highlighting its potential in synthesizing intermediates for pharmaceutical applications, such as anti-AIDS drugs (Vries, Roelfes, & Green, 1998).
Gas Chromatography-Mass Spectrometry in Soil Analysis
A method involving gas chromatography-mass spectrometry (GC-MS) utilizes methyl 2-chloro-3-phenylpropionate for the analysis of aromatic acids in paddy field soils. This technique highlights the compound's utility in environmental chemistry and soil science for the precise determination of soil components (Tanaka, 1990).
Sharpless Catalytic Asymmetric Dihydroxylation Process
The compound plays a critical role in the process development of the Sharpless catalytic asymmetric dihydroxylation reaction. It is used to create optically active intermediates, important in the field of asymmetric synthesis and pharmaceutical production (Lu, Xu, & Yang, 2000).
Electrochemical Fluorination in Organic Synthesis
Methyl 2-chloro-3-phenylpropionate is involved in the electrochemical fluorination of methyl cinnamates, leading to various fluorinated compounds. This process illustrates its significance in creating structurally diverse molecules, which can be crucial in drug development and material science (Dmowski & Kozłowski, 1997).
Hemoglobin Oxygen Affinity Modulation
Research on allosteric modifiers of hemoglobin shows the potential application of methyl 2-chloro-3-phenylpropionate derivatives in modifying hemoglobin's oxygen-carrying capacity. This has implications in therapeutic strategies for conditions like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Catalysis in Pharmaceutical Production
Methyl 2-chloro-3-phenylpropionate is used in catalytic processes to synthesize intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). Its role in the mono-methylation of phenylacetonitrile with dimethyl carbonate is a notable example, showcasing its relevance in pharmaceutical manufacturing (Molleti & Yadav, 2017).
Safety And Hazards
Methyl 2-chloro-3-phenylpropionate is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
methyl 2-chloro-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOUAHXOPJAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506590 | |
| Record name | Methyl 2-chloro-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-phenylpropionate | |
CAS RN |
18841-64-0 | |
| Record name | Methyl 2-chloro-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Chloro-3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




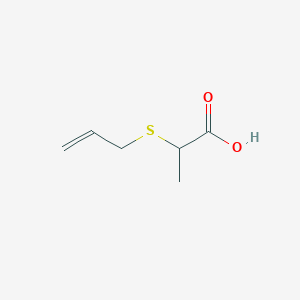
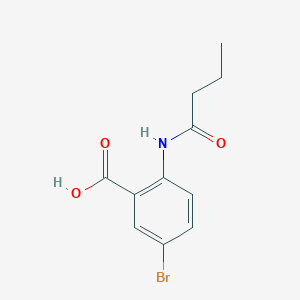
![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)
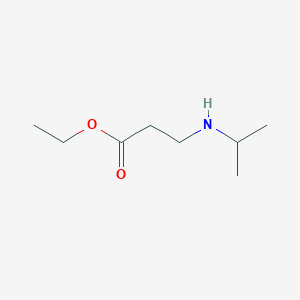
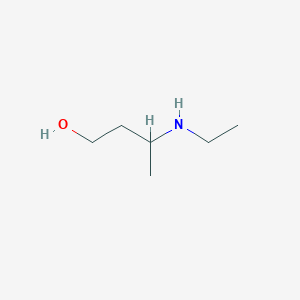


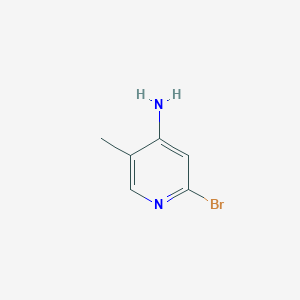
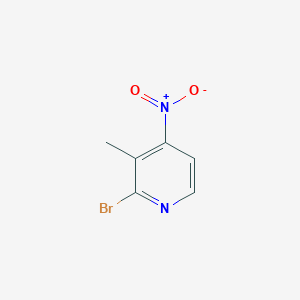
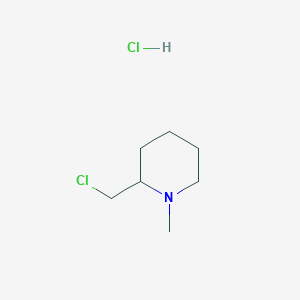
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
